MART-1(91-110)
Description
MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein encoded on chromosome 9p24.1 . It is a melanocyte/melanoma differentiation antigen expressed in melanosomes and critical for their structural maturation via interaction with gp100 . The MART-1(91-110) peptide corresponds to residues 91–110 of the full-length protein. While the 27–35 fragment (sequence: AAGIGILTV) is the most extensively studied epitope for HLA-A2-restricted cytotoxic T lymphocyte (CTL) recognition , the 91–110 region remains less characterized.
Properties
sequence |
KNCEPVVPNAPPAYEKLSAE |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma antigen recognized by T-cells 1 (91-110); MART-1(91-110) |
Origin of Product |
United States |
Comparison with Similar Compounds
MART-1(27-35) and Analogues
Structural and Functional Differences
- Sequence and Localization: MART-1(27-35) is a soluble, non-transmembrane epitope with the sequence AAGIGILTV, while MART-1(91-110) is embedded within the transmembrane domain . This localization difference impacts their roles in immune responses: MART-1(27-35): Binds HLA-A2 with moderate affinity (KD ~100 nM) and is a dominant target for tumor-infiltrating lymphocytes (TILs) in melanoma .
Immunogenicity
- CTL Response: MART-1(27-35) elicits robust CTL activity, with epitope mimics (e.g., sequences sharing aliphatic residues at P3–P7 and Gly at P5) enhancing cross-reactive T-cell responses .
- Antibody Response: MART-1(91-110) may contribute to humoral immunity. Anti-MART-1 antibodies are detected in melanoma-associated vitiligo patients, though the specific epitopes involved (e.g., 91–110 vs. 27–35) remain uncharacterized .
Epitope Mimics of MART-1(27-35)
Database searches identified 12 naturally occurring peptides mimicking MART-1(27-35), sharing residues at P3–P7 and Gly at P5 . These mimics sensitize target cells for lysis by anti-MART-1 CTLs, suggesting cross-reactivity.
Other Melanoma Antigens
- gp100 and Tyrosinase: Like MART-1, these antigens are targeted in melanoma immunotherapy. However, their epitopes (e.g., gp100(209–217)) are extracellular and HLA-A2-restricted, unlike MART-1(91-110) .
- Melan-A/MART-1 Cocktail: A diagnostic antibody cocktail targeting MART-1, Melan-A, and tyrosinase detects micrometastases in sentinel lymph nodes. This highlights the utility of multi-epitope targeting, though the specific epitopes (e.g., 91–110 vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
